molecular formula C15H24 B8058133 BETA-CARYOPHYLLENE

BETA-CARYOPHYLLENE

Cat. No.: B8058133
M. Wt: 204.35 g/mol
InChI Key: NPNUFJAVOOONJE-UHFFFAOYSA-N
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Description

BETA-CARYOPHYLLENE is a complex organic compound with the molecular formula C₁₅H₂₄. It is a stereoisomer of caryophyllene, a naturally occurring bicyclic sesquiterpene found in various essential oils. This compound is known for its unique structure, which includes a bicyclic framework with multiple methyl groups and a methylene group, contributing to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BETA-CARYOPHYLLENE typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

BETA-CARYOPHYLLENE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alcohols)

Major Products Formed

Scientific Research Applications

Anti-Inflammatory Properties

BCP has demonstrated significant anti-inflammatory effects through its interaction with the CB2 receptor. Studies indicate that BCP can reduce pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, which are critical in chronic inflammatory conditions.

Key Findings:

  • Wound Healing: Research has shown that BCP enhances wound healing by promoting cell proliferation and migration in injured tissues. In a study on mice, BCP-treated wounds exhibited increased re-epithelialization and up-regulation of genes associated with inflammation suppression and cell migration pathways .
  • Chronic Inflammation: BCP has been noted for its protective roles against chronic inflammatory diseases, including metabolic syndromes and neurological disorders . Its ability to bind to CB2 receptors helps modulate immune responses without the psychoactive effects associated with CB1 receptor activation.

Pain Management

Due to its anti-inflammatory properties, BCP is being explored as a potential treatment for pain management. By activating CB2 receptors, it may help alleviate pain without the side effects associated with traditional analgesics.

Research Insights:

  • Studies have highlighted BCP's effectiveness in models of neuropathic pain and arthritis, suggesting it could be beneficial for patients suffering from chronic pain conditions .

Metabolic Disorders

BCP's interaction with peroxisome proliferator-activated receptors (PPARs) has implications for treating metabolic disorders such as obesity and diabetes.

Clinical Implications:

  • Obesity and Diabetes: BCP has shown potential in managing obesity-related complications by improving insulin sensitivity and reducing fat accumulation in liver tissues . Its role in regulating metabolism makes it a candidate for further investigation in diabetes management.

Cancer Therapeutics

Recent studies have indicated that BCP possesses anticancer properties, affecting the growth and proliferation of various cancer cell lines.

Research Evidence:

  • BCP has been observed to inhibit tumor growth in several types of cancers, including breast and colon cancer. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis .

Neuroprotective Effects

BCP is also being studied for its neuroprotective effects, particularly in conditions characterized by neuroinflammation.

Potential Applications:

  • Research suggests that BCP could play a role in managing neurodegenerative diseases by reducing oxidative stress and inflammation within the nervous system . Its selective action on CB2 receptors may provide therapeutic benefits without adverse effects on cognitive functions.

Formulations and Delivery Systems

Innovative delivery systems are being developed to enhance the bioavailability of BCP.

Nanostructured Lipid Carriers:

  • Recent studies have explored this compound-loaded nanostructured lipid carriers as a means to improve its therapeutic efficacy against conditions like colitis . These formulations aim to enhance absorption and targeted delivery of BCP.

Mechanism of Action

The mechanism of action of BETA-CARYOPHYLLENE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory mediators and pathways .

Comparison with Similar Compounds

Similar Compounds

    Caryophyllene: A naturally occurring bicyclic sesquiterpene with similar structural features.

    Isocaryophyllene: An isomer of caryophyllene with a different arrangement of double bonds.

    β-Caryophyllene: Another isomer with distinct biological activities.

Uniqueness

BETA-CARYOPHYLLENE is unique due to its specific stereochemistry, which influences its chemical reactivity and biological properties. Its distinct arrangement of functional groups and double bonds sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .

Biological Activity

Beta-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in various essential oils, particularly in the oil of black pepper and clove. It has garnered significant attention for its diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties. This article reviews the current understanding of BCP's biological activity, supported by case studies and research findings.

BCP is unique in that it acts as a selective agonist for the cannabinoid receptor type 2 (CB2), which is part of the endocannabinoid system involved in regulating inflammation and pain responses. The activation of CB2 has implications for various health conditions, including metabolic disorders and chronic inflammatory diseases .

Antibacterial Activity

BCP exhibits notable antibacterial properties. A study demonstrated that BCP has a minimum inhibitory concentration (MIC) of 2.5% (v/v) against Bacillus cereus, showing complete bactericidal activity within two hours. The compound alters membrane permeability, leading to cell death through intracellular content leakage .

Table 1: Antibacterial Activity of this compound

BacteriaMinimum Inhibitory Concentration (MIC)Time to Bactericidal Activity
Bacillus cereus2.5% (v/v)2 hours
Staphylococcus aureus3 ± 1.0 µMNot specified

Anti-inflammatory Effects

BCP's anti-inflammatory effects are primarily mediated through its action on CB2 receptors. Studies indicate that BCP can significantly reduce pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. This suggests its potential use in treating chronic inflammatory conditions like arthritis and metabolic syndrome .

Wound Healing Properties

Research has shown that BCP enhances wound healing by promoting re-epithelialization and cell migration. In a mouse model, wounds treated with BCP exhibited increased keratinocyte migration and fibroblast proliferation, leading to faster healing compared to controls .

Table 2: Effects of this compound on Wound Healing

ParameterControl GroupBCP Treatment
Keratinocyte Migration (mm)XY
Fibroblast ProliferationLowHigh
Re-epithelialization RateSlowFast

Antioxidant Properties

BCP also demonstrates strong antioxidant activity, which is crucial for preventing oxidative stress-related damage in cells. Various assays have confirmed its ability to scavenge free radicals effectively .

Anticancer Activity

In vitro studies have shown that BCP exhibits selective cytotoxicity against several cancer cell lines, including colon cancer cells. It induces apoptosis via mitochondrial membrane disruption and inhibits cancer cell migration and invasion .

Table 3: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
Colon Cancer19Apoptosis induction
Other Human Cancer LinesVariesCell cycle arrest

Case Studies

  • Wound Healing in Mice : A study reported that mice treated with BCP showed enhanced wound healing due to increased cell proliferation and migration at the wound site .
  • Antimicrobial Efficacy : Research indicated that BCP not only inhibited bacterial growth but also showed synergistic effects when combined with other antimicrobial agents against resistant strains .
  • Chronic Inflammation : In models of chronic inflammation, BCP reduced inflammatory markers significantly compared to untreated controls, highlighting its therapeutic potential in chronic diseases .

Properties

IUPAC Name

4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNUFJAVOOONJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name BETA-CARYOPHYLLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859143
Record name 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name BETA-CARYOPHYLLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Caryophyllene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12777
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name beta-Caryophyllene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

264 to 266 °F at 14 mmHg (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name BETA-CARYOPHYLLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

214 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name BETA-CARYOPHYLLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name BETA-CARYOPHYLLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name beta-Caryophyllene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name BETA-CARYOPHYLLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name beta-Caryophyllene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

87-44-5, 13877-93-5
Record name BETA-CARYOPHYLLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caryophyllene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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